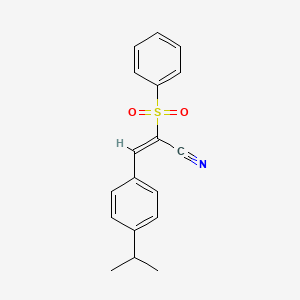
3-(4-isopropylphenyl)-2-(phenylsulfonyl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-isopropylphenyl)-2-(phenylsulfonyl)acrylonitrile, also known as IPSU, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. It is a nitrile-based compound that is synthesized through specific methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments.
作用機序
3-(4-isopropylphenyl)-2-(phenylsulfonyl)acrylonitrile acts as an inhibitor of specific ion channels, such as the voltage-gated sodium channels. It binds to the channel and prevents the influx of sodium ions, which is necessary for the propagation of action potentials. This results in a decrease in neuronal excitability and can lead to a reduction in pain and seizures.
Biochemical and Physiological Effects:
3-(4-isopropylphenyl)-2-(phenylsulfonyl)acrylonitrile has been shown to have specific effects on ion channels in the nervous system. It has been shown to have inhibitory effects on voltage-gated sodium channels, which are important for action potential generation and propagation. This results in a decrease in neuronal excitability and can lead to a reduction in pain and seizures.
実験室実験の利点と制限
3-(4-isopropylphenyl)-2-(phenylsulfonyl)acrylonitrile has several advantages for use in lab experiments. It is a highly specific inhibitor of voltage-gated sodium channels, which allows for precise targeting of these channels in experiments. It is also stable and can be easily synthesized in high purity. However, 3-(4-isopropylphenyl)-2-(phenylsulfonyl)acrylonitrile has limitations in that it is not effective against all types of sodium channels and may have off-target effects on other ion channels.
将来の方向性
Include exploring its potential applications in the treatment of pain and epilepsy, as well as its use as a tool for studying the structure and function of ion channels. Further studies can also be conducted to investigate the potential off-target effects of 3-(4-isopropylphenyl)-2-(phenylsulfonyl)acrylonitrile and to develop more specific inhibitors of voltage-gated sodium channels.
合成法
3-(4-isopropylphenyl)-2-(phenylsulfonyl)acrylonitrile is synthesized through a multi-step process that involves the reaction of 4-isopropylphenylboronic acid with phenylsulfonyl chloride to form a sulfonate intermediate. This intermediate is then reacted with acrylonitrile in the presence of a palladium catalyst to form 3-(4-isopropylphenyl)-2-(phenylsulfonyl)acrylonitrile. The synthesis method is efficient and yields high purity 3-(4-isopropylphenyl)-2-(phenylsulfonyl)acrylonitrile.
科学的研究の応用
3-(4-isopropylphenyl)-2-(phenylsulfonyl)acrylonitrile has been studied for its potential applications in various scientific research fields. It has been shown to have inhibitory effects on specific ion channels, such as the voltage-gated sodium channels, and has potential applications in the treatment of pain and epilepsy. 3-(4-isopropylphenyl)-2-(phenylsulfonyl)acrylonitrile has also been studied for its potential use as a tool for studying the structure and function of ion channels.
特性
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-(4-propan-2-ylphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2S/c1-14(2)16-10-8-15(9-11-16)12-18(13-19)22(20,21)17-6-4-3-5-7-17/h3-12,14H,1-2H3/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARUOZKRBGFPFCE-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C(C#N)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C(\C#N)/S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-(phenylsulfonyl)-3-[4-(propan-2-yl)phenyl]prop-2-enenitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-furoyl)-4-[(phenylthio)acetyl]piperazine](/img/structure/B5704887.png)
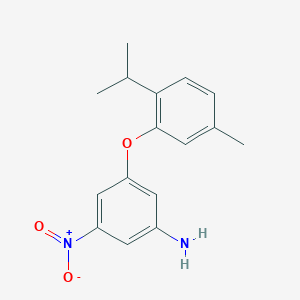
![N-(4-methyl-2-pyrimidinyl)-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B5704902.png)
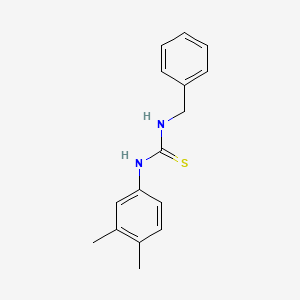

![N-methyl-2-[(4-methylphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B5704928.png)
![ethyl 4-{[(3,4-dichlorophenyl)amino]carbonyl}-1-piperazinecarboxylate](/img/structure/B5704931.png)
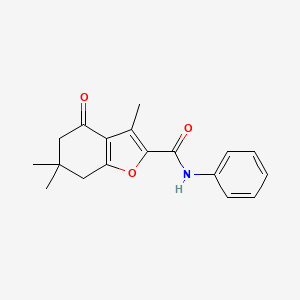

![N~2~-[4-(dimethylamino)phenyl]-6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine](/img/structure/B5704954.png)
![5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylene]-2,4-imidazolidinedione](/img/structure/B5704960.png)
![3-[(3,4-dichlorobenzyl)oxy]benzaldehyde (4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazone dihydrochloride](/img/structure/B5704962.png)
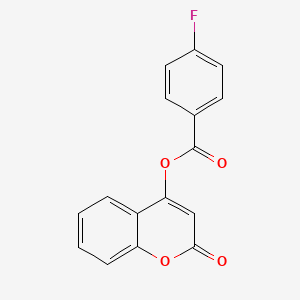
![N-[2-(difluoromethoxy)phenyl]-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B5704981.png)